molecular formula C32H35N7O3S6 B12373263 Arg-Flipper 34

Arg-Flipper 34

Cat. No.: B12373263
M. Wt: 758.1 g/mol
InChI Key: VKBYYORWPPCWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Flipper 34 is a small molecule fluorophore that has been introduced as a flipper probe to image membrane tension in living systems. It is particularly useful for assessing the mechanics of early endocytosis . The compound has a molecular weight of 758.06 and a chemical formula of C32H35N7O3S6 .

Preparation Methods

The synthesis of Arg-Flipper 34 involves multiple steps, including the formation of the core fluorophore structure and the attachment of functional groups that enable its specific activity. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Arg-Flipper 34 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Arg-Flipper 34 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Arg-Flipper 34 involves its ability to insert into cellular membranes and respond to changes in membrane tension. The compound’s fluorescence properties change in response to mechanical forces, allowing researchers to visualize and quantify membrane dynamics. The molecular targets include membrane lipids and proteins involved in endocytosis and other cellular processes .

Comparison with Similar Compounds

Arg-Flipper 34 is unique among flipper probes due to its specific fluorescence properties and ability to image membrane tension. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and fluorescence properties, making this compound a valuable tool for specific research needs.

Properties

Molecular Formula

C32H35N7O3S6

Molecular Weight

758.1 g/mol

IUPAC Name

10-[10-[[1-[6-(diaminomethylamino)hexyl]triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C32H35N7O3S6/c1-15-21(14-42-13-19-12-39(38-37-19)10-8-6-5-7-9-36-32(34)35)44-26-22(15)45-24-17(3)23(46-27(24)26)25-18(4)31-29(47-25)28-30(48(31,40)41)16(2)20(11-33)43-28/h12,32,36H,5-10,13-14,34-35H2,1-4H3

InChI Key

VKBYYORWPPCWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCNC(N)N

Origin of Product

United States

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